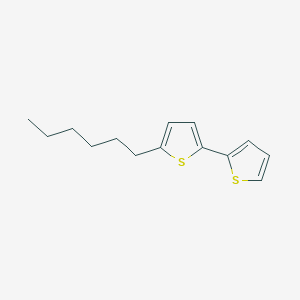







|
REACTION_CXSMILES
|
[CH2:1]([C:7]1[S:11][C:10]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1C(=O)N([Br:24])C(=O)C1>CN(C=O)C>[Br:24][C:14]1[S:13][C:12]([C:10]2[S:11][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][CH:9]=2)=[CH:16][CH:15]=1
|


|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1=CC=C(S1)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
reacted for one hour
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was then washed with water
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(S1)C=1SC(=CC1)CCCCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |